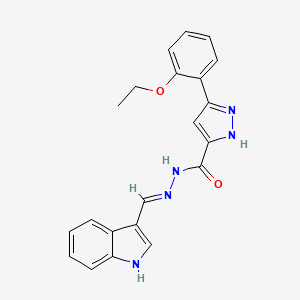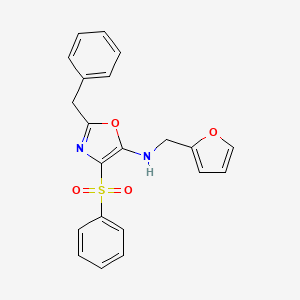
3-Methyl-N'-(1-phenylethylidene)-1H-pyrazole-5-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-N’-(1-phenylethylidene)-1H-pyrazole-5-carbohydrazide is a chemical compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-N’-(1-phenylethylidene)-1H-pyrazole-5-carbohydrazide typically involves the reaction of phenylhydrazine with substituted ketones to form Schiff bases, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of anhydrous ethanol as a solvent and sodium acetate as a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-N’-(1-phenylethylidene)-1H-pyrazole-5-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
3-Methyl-N’-(1-phenylethylidene)-1H-pyrazole-5-carbohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Mecanismo De Acción
The mechanism of action of 3-Methyl-N’-(1-phenylethylidene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit telomerase activity, which is crucial for the proliferation of cancer cells . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Diphenyl-1H-pyrazole-4-yl derivatives: These compounds share a similar pyrazole core structure and have been studied for their antimicrobial and anticancer properties.
Pyrazolone derivatives: Known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.
Uniqueness
3-Methyl-N’-(1-phenylethylidene)-1H-pyrazole-5-carbohydrazide is unique due to its specific structural features, such as the presence of the phenylethylidene group and the carbohydrazide moiety. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Propiedades
Fórmula molecular |
C13H14N4O |
|---|---|
Peso molecular |
242.28 g/mol |
Nombre IUPAC |
5-methyl-N-[(E)-1-phenylethylideneamino]-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C13H14N4O/c1-9-8-12(16-14-9)13(18)17-15-10(2)11-6-4-3-5-7-11/h3-8H,1-2H3,(H,14,16)(H,17,18)/b15-10+ |
Clave InChI |
UEFQVRRFKVMSEL-XNTDXEJSSA-N |
SMILES isomérico |
CC1=CC(=NN1)C(=O)N/N=C(\C)/C2=CC=CC=C2 |
SMILES canónico |
CC1=CC(=NN1)C(=O)NN=C(C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-[4-(methylsulfanyl)phenyl]ethanone](/img/structure/B15079858.png)
![3-cyclohexyl-4-[(E)-(3-nitrophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B15079867.png)

![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(3-chlorophenyl)methylidene]acetohydrazide](/img/structure/B15079885.png)
![4-(7,9-Dichloro-5-isopropyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenyl methyl ether](/img/structure/B15079889.png)
![N'-[(E)-(2-hydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15079905.png)

![3-(5-bromothiophen-2-yl)-N'-[(E)-(4-ethylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B15079914.png)
![(5Z)-3-[2-(3,4-Dimethoxyphenyl)ethyl]-5-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15079922.png)
![methyl (2E)-2-[4-(acetyloxy)benzylidene]-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15079925.png)

![5-(4-Tert-butylphenyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B15079941.png)
![4-{[(E)-(3-bromo-4-methoxyphenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15079948.png)

